Moracin T

Vue d'ensemble

Description

Moracin T is a natural product belonging to the family of benzofuran derivatives. It is isolated from various plants, including Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia . This compound has garnered attention due to its diverse physiological effects, such as anticancer, anti-inflammatory, anticholinesterase, and antioxidant activities .

Mécanisme D'action

Target of Action

Moracin T, a natural product isolated from various plants such as Artocarpus heterophyllus, Cassia fistula, Morus alba, and Morus mesozygia , has been found to exhibit antibacterial activity . It also shows antioxidant activity by scavenging radicals .

Mode of Action

The mode of action of this compound involves its interaction with radicals. In a study, the radical scavenging of a typical moracin against HO˙ and HOO˙ radicals was evaluated . The single electron transfer pathway of the anion state dominated the HOO˙ radical scavenging in the aqueous solution, whereas in lipid medium the neutral moracin exerted its activity by the formal hydrogen transfer mechanism .

Biochemical Pathways

This compound exerts its antioxidant activity through several pathways including formal hydrogen transfer (FHT), sequential electron transfer proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) mechanisms . In another study, Moracin E and M were found to exhibit cell proliferative effects on skeletal muscle cells through the PI3K‐Akt‐mTOR signaling pathway .

Pharmacokinetics

A related compound, moracin c, was found to be rapidly and well absorbed in the intestinal tract of mice, and was highly distributed in the gastrointestinal tract, liver, kidneys, and lungs . It was extensively metabolized in the liver and intestine . These findings may provide some insights into the potential pharmacokinetic behavior of this compound.

Result of Action

The result of this compound’s action is primarily its potent antioxidant activity. It has been shown to have good activity in 2,4-dinitrophenyl-1-picrylhydrazyl (DPPH) assays in methanol . This compound also exerts high inhibitory activity in lipid peroxidase and free radical scavenging assays .

Action Environment

The action of this compound is influenced by the environment. For instance, the rate constants for the HO˙ radical scavenging in the gas phase and the physiological environments are in the range of 10^11 to 10^10 M^-1 s^-1, respectively . The HOO˙ radical scavenging of this compound is comparable to that of Trolox in lipid medium, whereas it is 315.4 times more active in the polar environment .

Analyse Biochimique

Biochemical Properties

Moracin T is involved in the phenylpropanoid pathway . It interacts with key enzymes in this pathway, including a p-coumaroyl CoA 2′-hydroxylase . This interaction plays a crucial role in the biosynthesis of stilbenes and deoxychalcones in mulberry .

Cellular Effects

This compound has been found to significantly inhibit the LPS-induced inflammatory cytokine accumulation (IL-1β, IL-6, and TNF-α) in nucleus pulposus cells . It also dramatically decreased MDA activity and increased the levels of SOD and CAT induced by LPS challenge .

Molecular Mechanism

This compound exerts its effects at the molecular level by regulating the Nrf2/HO-1 and NF-κB/TGF-β pathway in nucleus pulposus cells . It decreases the protein levels of p-NF-κBp65, p-IκBα, p-smad-3, and TGF-β, which are increased by LPS challenge .

Metabolic Pathways

This compound is traced to the phenylpropanoid pathway . It interacts with key enzymes in this pathway, including a p-coumaroyl CoA 2′-hydroxylase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of 2-hydroxychalcones under acidic conditions to form the benzofuran ring . The reaction conditions often involve the use of strong acids like hydrochloric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

Industrial production of Moracin T may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.

Analyse Des Réactions Chimiques

Types of Reactions

Moracin T undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Halogenated benzofuran derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study the reactivity of benzofuran derivatives.

Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Potential use in the development of natural antioxidants and preservatives.

Comparaison Avec Des Composés Similaires

Moracin T is part of a larger family of benzofuran derivatives, including Moracin E, Moracin M, and Moracin N . These compounds share similar structural features but differ in the number and position of hydroxyl groups. This compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities .

Similar Compounds

Moracin E: Known for its skeletal muscle cell proliferation activity.

Moracin M: Exhibits moderate free radical scavenging activity.

Moracin N: Induces autophagy and apoptosis in lung cancer cells.

This compound stands out among these compounds due to its potent antioxidant and anticancer properties, making it a valuable compound for further research and potential therapeutic applications.

Activité Biologique

Moracin T, a member of the benzofuran family, is a bioactive compound derived from the Morus genus, particularly from Morus mesozygia. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.

Antioxidant Activity

This compound has been shown to exhibit potent antioxidant properties. A study evaluated its radical scavenging activity against hydroxyl radicals (HO˙) and hydroperoxyl radicals (HOO˙). The results indicated that this compound effectively neutralizes these reactive species in both gas phase and physiological environments. The rate constants for scavenging HO˙ were found to be in the range of , demonstrating its efficiency as an antioxidant agent .

Anti-inflammatory Effects

Research indicates that this compound can inhibit inflammatory responses induced by agents such as 12-O-tetradecanoylphorbol 13-acetate (TPA). Treatment with this compound significantly suppressed morphological changes associated with inflammation, including leukocyte infiltration and hyperplasia. Furthermore, it elevated the expression of c-fos, c-myc, and cyclooxygenase-2 (COX-2) in normal epidermis under inflammatory conditions .

Anticancer Potential

This compound has shown promise in cancer research due to its ability to modulate key signaling pathways involved in tumor promotion. Its protective effects against tumorigenesis have been documented, suggesting that it may serve as a valuable compound in cancer prevention strategies .

The biological effects of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to effectively donate electrons to free radicals, thus neutralizing their harmful effects.

- Gene Expression Modulation : this compound influences the expression of genes involved in cell proliferation and inflammation, contributing to its anti-inflammatory and anticancer properties.

- Inhibition of Enzymatic Activity : It may inhibit enzymes such as COX-2 that are pivotal in inflammatory processes.

Study on Antioxidant Mechanism

A theoretical study on this compound's antioxidant activity utilized density functional theory (DFT) calculations. It revealed that the compound's radical scavenging reactions are spontaneous under physiological conditions. The favored pathways for scavenging HO˙ involved specific positions on the moracin structure, indicating a complex interaction with reactive oxygen species .

Clinical Implications

Research has suggested potential clinical applications for this compound in treating inflammatory diseases and cancer. Its ability to modulate oxidative stress and inflammatory responses positions it as a candidate for further pharmacological development.

Summary Table of Biological Activities

| Activity | Mechanism | Source |

|---|---|---|

| Antioxidant | Radical scavenging | Morus mesozygia |

| Anti-inflammatory | Inhibition of COX-2 and modulation of gene expression | Morus alba, Morus lhou |

| Anticancer | Protective effects against tumorigenesis | Various studies |

Propriétés

IUPAC Name |

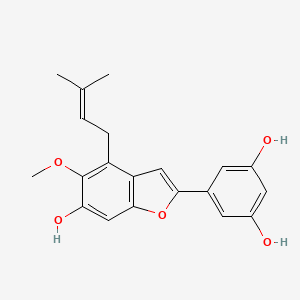

5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)4-5-15-16-9-18(12-6-13(21)8-14(22)7-12)25-19(16)10-17(23)20(15)24-3/h4,6-10,21-23H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILBQNGVYFSUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC2=C1C=C(O2)C3=CC(=CC(=C3)O)O)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146113-27-0 | |

| Record name | Moracin T | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.